(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.622. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Biocides and Corrosion Inhibitors
Compounds like 2-(Decylthio)ethanamine hydrochloride demonstrate broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties in recirculating cooling water systems. These multifunctional biocides highlight the potential of similar compounds for industrial and environmental applications (Walter & Cooke, 1997).
Chiral Intermediate Synthesis
The development of processes for synthesizing chiral intermediates such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol for drug production, using enzymatic methods, showcases the importance of related compounds in the pharmaceutical manufacturing sector. These methods offer environmentally friendly alternatives with high yields and selectivity, demonstrating the utility of similar compounds in synthesizing medically relevant molecules (Guo et al., 2017).
Antiamoebic Activity
Studies on chalcones bearing N-substituted ethanamine tails have shown significant antiamoebic activity, suggesting the therapeutic potential of compounds with related structures against Entamoeba histolytica. These findings contribute to the search for new treatments against amoebic infections (Zaidi et al., 2015).
Pyrolysis Mechanism Elucidation
The investigation into the pyrolysis mechanisms of compounds like ethylamine and its derivatives helps in understanding the thermal decomposition of organic compounds, which is crucial for various chemical manufacturing processes. Such studies provide insights into the stability and reactivity of similar chemical structures under high temperatures (Almatarneh et al., 2016).
Properties
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKNBJOMVKILCE-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.